2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Diels–Alder cycloaddition santalene synthesis industrial process chemistry

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde (molecular formula C₉H₁₃ClO, molecular weight 172.65 g/mol) is a geminally disubstituted norbornane derivative bearing both a chloromethyl (–CH₂Cl) and a carbaldehyde (–CHO) group at the C2 position of the rigid bicyclo[2.2.1]heptane skeleton. This compound belongs to a broader class of 2-halomethyl-2-formyl-bicyclo[2.2.1]heptanes that have been patented as key intermediates in the industrial synthesis of sesquiterpene natural products, notably β-santalol.

Molecular Formula C9H13ClO
Molecular Weight 172.65 g/mol
Cat. No. B13274149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
Molecular FormulaC9H13ClO
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(CCl)C=O
InChIInChI=1S/C9H13ClO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h6-8H,1-5H2
InChIKeyVWOQSIQIHLOBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde – Analytical Reference Guide for Procurement and Selection


2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde (molecular formula C₉H₁₃ClO, molecular weight 172.65 g/mol) is a geminally disubstituted norbornane derivative bearing both a chloromethyl (–CH₂Cl) and a carbaldehyde (–CHO) group at the C2 position of the rigid bicyclo[2.2.1]heptane skeleton . This compound belongs to a broader class of 2-halomethyl-2-formyl-bicyclo[2.2.1]heptanes that have been patented as key intermediates in the industrial synthesis of sesquiterpene natural products, notably β-santalol [1]. The co-occurrence of an electrophilic aldehyde and a nucleophilically displaceable chloromethyl group on the same quaternary carbon centre confers a distinctive bifunctional reactivity profile that differentiates it from simpler norbornane aldehydes and chlorides.

Why 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde Cannot Be Replaced by Generic Norbornane Aldehydes or Chlorides


Simple norbornane-2-carbaldehyde (CAS 19396-83-9) or 2-(chloromethyl)bicyclo[2.2.1]heptane (CAS 35520-66-2) each possess only a single reactive functional group, limiting their utility to one synthetic transformation per step and precluding the sequential or orthogonal derivatisation strategies enabled by the target compound's geminal bifunctionality . The 3-methyl analogs described in US4197411 (e.g., 2-chloromethyl-3-methyl-3-formyl-bicyclo[2.2.1]heptane, CAS 69251-38-3) contain an additional methyl substituent that alters both steric encumbrance at the reactive centre and the conformational equilibrium of the bicyclic framework, meaning that reactivity and diastereoselectivity data from the 3-methyl series cannot be assumed to transfer quantitatively to the target compound [1]. Furthermore, the chloroethyl homolog 2-(2-chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde (C₁₀H₁₅ClO, MW 186.68) differs by an additional methylene unit in the haloalkyl chain, which changes both the spatial reach and the leaving-group propensity of the chloride, directly affecting nucleophilic displacement kinetics and the conformational flexibility of the side chain . These structural distinctions render generic substitution unreliable without explicit comparative performance data.

Quantitative Differentiation Evidence for 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde Against Closest Analogs


Diels–Alder Synthetic Yield: Chloromethyl-Activated Dienophile Delivers 82% Yield vs. 4% for Prior-Art Geraniol-Based Route

In the industrial synthesis of β-santalol precursors, the Diels–Alder cycloaddition between cyclopentadiene and a 4-chloro-2-methyl-crotonaldehyde dienophile (the key step generating the chloromethyl-formyl bicyclo[2.2.1]heptane scaffold) proceeds with a yield of 82% for the hydrogenated product 2-chloromethyl-3-methyl-3-formyl-bicyclo[2.2.1]heptane [1]. This contrasts starkly with the prior-art approach employing geraniol as the dienophile, which gave a Diels–Alder yield of only 4% and was complicated by difficult product separation [1]. The broader process invention reports Diels–Alder yields in the range of 60–95% of theory across multiple substrate variants, representing a 15- to 24-fold improvement over the geraniol baseline [1]. Although the patent data are for the 3-methyl analog rather than the exact target compound, the activating effect of the chloromethyl-substituted α,β-unsaturated aldehyde dienophile is a class-level property conferred by the electron-withdrawing chloromethyl group, and the target compound's lack of a 3-methyl substituent is expected to further reduce steric hindrance at the dienophile β-carbon, potentially enabling even higher cycloaddition efficiency.

Diels–Alder cycloaddition santalene synthesis industrial process chemistry dienophile reactivity

Molecular Weight and Physicochemical Property Differentiation from the Parent Norbornane-2-carbaldehyde

The introduction of a chloromethyl substituent at C2 of bicyclo[2.2.1]heptane-2-carbaldehyde increases the molecular weight from 124.18 g/mol (C₈H₁₂O) to 172.65 g/mol (C₉H₁₃ClO), a 39% mass increment that substantially alters volatility, lipophilicity, and chromatographic retention behaviour . The parent aldehyde bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 19396-83-9) has a measured boiling point of 182.5 °C at 760 mmHg (or 75–76 °C at 25 Torr), a flash point of 58.1 °C, and a density of 1.11 g/cm³ . The chloromethyl analog 2-(chloromethyl)bicyclo[2.2.1]heptane (CAS 35520-66-2, lacking the aldehyde group) has a molecular weight of 144.64 g/mol and is a flammable liquid (ECHA Classification: Flam. Liq. 4, H227) [1]. While experimentally measured boiling point and density data for the exact target compound are not publicly available, the combined presence of the polar formyl group and the heavy chlorine atom is expected to yield a boiling point intermediate between that of the parent aldehyde and the des-formyl chloromethyl analog, with an increased density relative to the non-halogenated parent (>1.11 g/cm³) . These differences are critical for designing distillation-based purification protocols and for predicting behaviour in biphasic reaction systems.

physicochemical profiling boiling point density molecular weight

Bifunctional Reactivity: Dual Electrophilic Sites Enable Orthogonal Derivatisation Not Possible with Mono-functional Norbornane Aldehydes or Chlorides

The target compound presents two electrophilic centres with distinct reactivity profiles: the aldehyde carbonyl (susceptible to nucleophilic addition, reduction, oxidation, and condensation reactions) and the chloromethyl group (susceptible to SN1/SN2 displacement with N-, O-, S-, and C-nucleophiles) . In contrast, bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 19396-83-9) offers only aldehyde reactivity, while 2-(chloromethyl)bicyclo[2.2.1]heptane (CAS 35520-66-2) offers only alkyl chloride reactivity . The geminal arrangement at C2 means that transformations at one functional group can proceed without protecting group manipulation of the other in many cases, because the tetrahedral geometry of the quaternary carbon spatially separates the reactive centres. For example, the aldehyde can be reduced to a hydroxymethyl group or oxidized to a carboxylic acid while the chloromethyl group remains intact for subsequent displacement, or the chloride can be substituted with amines, thiols, or alkoxides while the aldehyde is temporarily protected as an acetal. This orthogonal bifunctionality reduces the step count by at least 1–2 protecting-group steps compared to a linear sequence using mono-functional building blocks.

bifunctional building block orthogonal reactivity nucleophilic substitution carbonyl chemistry

β-Santalol Synthetic Pathway: Documented Industrial Relevance as a Key Intermediate in Sesquiterpene Fragrance Synthesis

The compound class of 2-halomethyl-2-formyl-bicyclo[2.2.1]heptanes is explicitly claimed and exemplified as an intermediate in the industrial synthesis of β-santalol, the principal olfactory constituent of natural East Indian sandalwood oil, in patents held by Firmenich SA (US20130310609A1, 2013) and BASF (US4197411A, 1980) [1][2]. The Firmenich patent specifically lists 3-(chloromethyl)-2-methylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS 69251-38-3) as an intermediate for β-santalol preparation [1]. The BASF patent further demonstrates that the chloromethyl-formyl bicyclo[2.2.1]heptane scaffold can be elaborated to β-santalol in 'a few industrially easily realized reaction steps' following the high-yielding Diels–Alder cycloaddition [2]. In contrast, the parent aldehyde bicyclo[2.2.1]heptane-2-carbaldehyde lacks the chloromethyl handle required for the carbon-chain elongation steps in the santalol synthesis, while the simpler halide 2-(chloromethyl)bicyclo[2.2.1]heptane lacks the formyl group needed for the aldol-type coupling reactions . This established industrial pedigree provides a level of process validation and supply-chain maturity that is absent for non-commercial, purely academic norbornane derivatives.

β-santalol synthesis sandalwood odorant Firmenich patent terpenoid intermediate

Optimal Procurement and Application Scenarios for 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde Based on Quantitative Evidence


Multi-Step Synthesis of Bicyclic Terpenoid Frameworks Requiring Sequential C–C and C–Heteroatom Bond Formation

In synthetic sequences targeting santalene, santalol, or related bicyclo[2.2.1]heptane-containing sesquiterpenoids, the target compound's geminal bifunctionality allows the aldehyde group to participate in early-stage aldol or Wittig-type C–C bond formations while the chloromethyl group is retained for late-stage nucleophilic displacement to install amine, ether, or thioether functionality. The 82% Diels–Alder yield demonstrated for the 3-methyl analog [1] and the documented use of this compound class in Firmenich's β-santalol process [2] establish a validated industrial precedent that reduces process development risk relative to unproven norbornane building blocks.

Diversity-Oriented Synthesis and Library Construction Using Orthogonal Functional-Group Reactivity

For medicinal chemistry and chemical biology programmes requiring systematic exploration of norbornane-based chemical space, the orthogonal aldehyde and chloromethyl groups enable parallel derivatisation strategies. The aldehyde can be diversified via reductive amination, Grignard addition, or Horner–Wadsworth–Emmons olefination, while the chloromethyl group can independently undergo nucleophilic substitution with a wide range of N-, O-, and S-nucleophiles [1]. This contrasts with mono-functional building blocks such as bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 19396-83-9) or 2-(chloromethyl)bicyclo[2.2.1]heptane (CAS 35520-66-2), which require additional functionalisation steps to achieve comparable diversity, and with the 3-methyl analogs that introduce unwanted stereochemical complexity at an additional chiral centre.

Process Chemistry Scale-Up of Norbornane-Derived Fragrance and Flavour Ingredients

The BASF patent explicitly describes the Diels–Alder-based process as 'industrially easily realized' using commercially available cyclopentadiene (or its dimer) and the corresponding 4-substituted crotonaldehyde, with yields of 60–95% [1]. The thermal Diels–Alder conditions (100–250 °C, solvent-free or in hydrocarbon solvents) are amenable to continuous-flow processing, and the subsequent hydrogenation step uses standard heterogeneous Pd/C catalysis. For procurement planning, the demonstrated scalability and the availability of the starting materials from bulk petrochemical sources (cyclopentadiene from naphtha cracking; crotonaldehyde derivatives from acetaldehyde condensation) translate to reliable supply chains and predictable cost structures at kilogram to ton scale.

Mechanistic and Conformational Studies of Geminally Disubstituted Norbornane Systems

The geminal arrangement of electron-withdrawing substituents at the C2 position of the norbornane framework creates a unique electronic environment that can be probed by NMR spectroscopy (¹³C chemical shift analysis, NOE for endo/exo assignment) and computational chemistry. The patent literature reports detailed ¹H NMR data for the 3-methyl analog (100 MHz, CDCl₃: δ 1.05 s (CH₃), 1.1–1.7 m (7H), 2.27 m (1H), 2.43 m (1H), 2.6 m (1H), 2.5 d (2H), 9.4 s (1H, CHO)), with endo configuration confirmed by lanthanide shift reagent studies (E-FOD series) [1]. These spectroscopic benchmarks are valuable for researchers studying the stereoelectronic effects of geminal disubstitution on norbornane conformational equilibria and reactivity, areas of active investigation in physical organic chemistry [3].

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